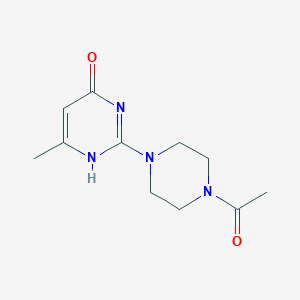![molecular formula C22H20N4O2S B253923 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B253923.png)
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first discovered as a p53-stabilizing agent, and has since been found to possess anti-cancer, anti-inflammatory, and neuroprotective properties. In
作用機序
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide exerts its therapeutic effects through multiple mechanisms of action. It stabilizes the p53 protein by binding to its core domain, which prevents its degradation by the ubiquitin-proteasome pathway. This leads to the activation of p53-dependent pathways that induce apoptosis and cell cycle arrest in cancer cells. 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Finally, 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide reduces oxidative stress and inflammation in the brain by activating the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It induces apoptosis and cell cycle arrest in cancer cells, reduces inflammation and oxidative stress in the brain, and inhibits the production of pro-inflammatory cytokines. It has also been found to enhance the activity of antioxidant and detoxification enzymes, leading to increased cellular defense against oxidative stress and toxic compounds.
実験室実験の利点と制限
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide has several advantages for lab experiments, including its stability, solubility, and potency. It is also relatively easy to synthesize and purify, making it a useful tool for studying the mechanisms of action of p53 and NF-κB signaling pathways. However, 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide has some limitations, including its potential toxicity at high doses and its limited bioavailability in vivo. These factors must be taken into consideration when designing experiments using 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide.
将来の方向性
There are several future directions for research on 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide. One area of interest is the development of novel derivatives with improved bioavailability and efficacy. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide treatment. Finally, there is a need for further studies to investigate the potential neuroprotective effects of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide in animal models of neurodegenerative diseases. Overall, 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide holds great promise as a potential therapeutic agent for cancer, inflammation, and neurodegenerative diseases, and further research is needed to fully explore its potential.
合成法
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2,6-dichloro-4-phenylpyrimidine with thiourea, followed by the reaction with 2,3-dimethylphenylacetic acid. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. It has been shown to induce apoptosis in cancer cells by stabilizing the tumor suppressor protein p53, which is mutated in over 50% of all human cancers. 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide |
|---|---|
分子式 |
C22H20N4O2S |
分子量 |
404.5 g/mol |
IUPAC名 |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide |
InChI |
InChI=1S/C22H20N4O2S/c1-13-8-7-11-18(14(13)2)24-20(27)15(3)29-22-25-19(16-9-5-4-6-10-16)17(12-23)21(28)26-22/h4-11,15H,1-3H3,(H,24,27)(H,25,26,28) |
InChIキー |
JXAKWVJAIKVLEF-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N)C |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
![6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)
![N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)

![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B253862.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)
![[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B253865.png)